molecular formula C19H20ClN7O2 B3000907 Ethyl 4-(4-((4-chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate CAS No. 946242-55-3

Ethyl 4-(4-((4-chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate

Cat. No.: B3000907
CAS No.: 946242-55-3
M. Wt: 413.87
InChI Key: NSJRGSZPPRWTNT-UHFFFAOYSA-N
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Description

Ethyl 4-(4-((4-Chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate is a synthetic small molecule of significant interest in medicinal chemistry and oncology research. This compound features a pteridine core, a heterocyclic scaffold frequently investigated for its role in modulating key enzymatic pathways. The molecule is structurally engineered with a 4-(4-chlorophenyl)piperazine moiety, a privileged pharmacophore known to enhance binding affinity and selectivity in biologically active compounds . Preliminary research on analogs suggests potential application as a kinase inhibitor, making it a valuable candidate for probing intracellular signaling cascades dysregulated in diseases like cancer . Its mechanism of action is hypothesized to involve interaction with the ATP-binding sites of specific kinase targets, thereby disrupting phosphorylation events and leading to the inhibition of tumor cell proliferation. The chlorophenyl group contributes to optimal lipophilicity and membrane permeability, as indicated by calculated LogP values for similar structures . The ethyl carboxylate moiety offers a potential site for further chemical modification, enabling prodrug strategies or fine-tuning of pharmacokinetic properties. This product is provided for research purposes to support the development of novel therapeutic agents and the study of disease mechanisms. It is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in accordance with their institution's guidelines for chemical substances.

Properties

IUPAC Name

ethyl 4-[4-(4-chloroanilino)pteridin-2-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN7O2/c1-2-29-19(28)27-11-9-26(10-12-27)18-24-16-15(21-7-8-22-16)17(25-18)23-14-5-3-13(20)4-6-14/h3-8H,2,9-12H2,1H3,(H,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSJRGSZPPRWTNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-(4-((4-chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate, a compound with the molecular formula C19H20ClN7O2C_{19}H_{20}ClN_{7}O_{2} and a molecular weight of 413.87 g/mol, has garnered attention for its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The structure of this compound features a piperazine ring, which is significant in pharmacology due to its role in various drug formulations. The presence of the 4-chlorophenylamino group and pteridine moiety contributes to its biological activity.

PropertyValue
Molecular FormulaC19H20ClN7O2C_{19}H_{20}ClN_{7}O_{2}
Molecular Weight413.87 g/mol
PurityTypically 95%

Target Interactions : The compound is hypothesized to interact with various biological targets through its piperazine and chlorophenyl groups. Piperazine derivatives are known to exhibit a range of activities, including:

  • Antiviral : Compounds similar in structure have shown efficacy against viral infections by inhibiting viral replication.
  • Anticancer : Research indicates that piperazine derivatives can induce apoptosis in cancer cells through pathways involving protein tyrosine kinases (PTKs) .
  • Anti-inflammatory : The compound may modulate inflammatory responses, although specific pathways need further elucidation.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds targeting host kinases essential for viral replication. For instance, selective inhibitors of AAK1 and GAK have demonstrated efficacy in reducing Dengue virus replication in human monocyte-derived dendritic cells (MDDCs) . This suggests that this compound may possess similar antiviral properties.

Anticancer Properties

Research on related piperazine compounds has shown promising results in anticancer activity. For example, studies have reported that certain piperazine derivatives can selectively target tumor cells while sparing normal cells, thus minimizing side effects . The mechanism often involves the inhibition of PTKs, which play crucial roles in cell proliferation and survival.

Antimicrobial Effects

The compound is also associated with antimicrobial activities. Piperazine derivatives have been documented to exhibit significant antibacterial and antifungal properties, suggesting a broad spectrum of action against various pathogens .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antitumor Efficacy : A study on alloxazine analogues demonstrated enhanced selectivity for tumor cells, indicating that modifications to the piperazine structure could improve anticancer efficacy .
  • Oxidative Stress Defense : Research showed that certain derivatives could reduce intracellular reactive oxygen species (ROS), suggesting a protective role against oxidative stress, which is relevant for both cancer and neurodegenerative diseases .
  • Pharmacokinetics : The bioavailability of piperazine derivatives is generally favorable due to their absorption and distribution profiles, making them suitable candidates for therapeutic development .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Pteridine vs. Pyridazine/Triazolo[1,5-a]pyrimidine
  • Target Compound : The pteridine core (a fused pyrimidine-imidazole system) enables π-π stacking and hydrogen bonding, critical for interactions with biological targets like enzymes or receptors.
  • Analog () : Ethyl 4-[2-(4-Chlorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]piperazine-1-carboxylate replaces pteridine with a triazolo[1,5-a]pyrimidine ring. This smaller heterocycle may reduce binding affinity due to diminished aromatic surface area but could enhance metabolic stability .
Pteridine vs. Xanthone
  • Analog () : Compound XVIII (ethyl 4-(2-hydroxy-3-(9-oxo-9H-xanthen-2-yloxy)propyl)piperazine-1-carboxylate) incorporates a xanthone core. Xanthones are tricyclic and highly conjugated, offering strong antioxidant properties but differing in electronic properties from pteridines, which may shift biological activity toward antimicrobial or anticancer pathways .

Substituent Analysis

4-Chlorophenylamino Group
  • Analog () : N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide replaces the pteridine with a carboxamide linker. This modification reduces aromaticity but retains the chlorophenyl group, suggesting similar targeting of hydrophobic binding pockets .
Piperazine Modifications
  • Target Compound : The ethyl carboxylate on piperazine increases lipophilicity compared to unsubstituted piperazines.
  • Analog () : Ethyl 4-(2-(4-Chlorophenyl)cyclopropane-1-carbonyl)piperazine-1-carboxylate (F52) introduces a cyclopropane-carbonyl group, which may rigidify the structure and alter pharmacokinetics .
  • Analog () : Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate replaces the pteridine with a methoxyphenyl-piperazine, shifting activity toward serotonin receptor modulation .

Conformational and Physicochemical Properties

  • Piperazine Conformation : The piperazine ring in the target compound adopts a chair conformation (as in ), optimizing hydrogen bonding and steric interactions .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of ethyl 4-(4-((4-chlorophenyl)amino)pteridin-2-yl)piperazine-1-carboxylate?

  • Methodology :

  • Stepwise coupling : Use a Buchwald–Hartwig amination or Ullmann-type coupling to introduce the 4-chlorophenylamino group to the pteridin-2-yl scaffold. Catalytic systems (e.g., Pd/ligands) and bases (e.g., Cs₂CO₃) are critical for efficiency .
  • Piperazine-carboxylate conjugation : Employ nucleophilic aromatic substitution (SNAr) with ethyl chloroformate under anhydrous conditions (e.g., THF, 0–5°C) to functionalize the piperazine nitrogen. Monitor reaction progress via TLC or LC/MS .
  • Purification : Use reversed-phase chromatography (e.g., 0–50% acetonitrile/water with 0.1% TFA) to isolate the product. Confirm purity via HPLC (>95%) and HRMS (e.g., [M+H]+ calculated vs. observed) .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

  • Key methods :

  • NMR spectroscopy : Analyze 1H^1H and 13C^13C NMR to verify piperazine ring protons (δ 3.4–4.1 ppm), pteridine aromaticity (δ 7.2–8.5 ppm), and the ethyl carboxylate group (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) .
  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) to resolve ambiguous stereochemistry or confirm hydrogen-bonding patterns in the solid state .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular formula (e.g., C₂₀H₂₂ClN₇O₂) and detect isotopic patterns for chlorine .

Advanced Research Questions

Q. How can researchers identify the biological target(s) of this compound in enzyme inhibition studies?

  • Approaches :

  • Kinase profiling : Screen against a panel of 100+ kinases using ATP-competitive assays. Prioritize pteridine-sensitive kinases (e.g., JAK2, EGFR) based on structural analogs .
  • Proteomic pull-down assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via LC-MS/MS .
  • Molecular docking : Model interactions with HIF prolyl-hydroxylase or phosphoglycerate dehydrogenase (PHGDH) using software like AutoDock. Validate with site-directed mutagenesis .

Q. How should contradictory bioactivity data (e.g., IC₅₀ variability) be resolved across different assay systems?

  • Strategies :

  • Assay standardization : Compare enzymatic assays (e.g., PHGDH inhibition) vs. cellular assays (e.g., proliferation in HCT116 cells). Control for variables like ATP concentration and cell permeability .
  • Metabolite profiling : Use LC-HRMS to detect in situ degradation products or reactive intermediates that may interfere with activity .
  • Orthogonal validation : Employ surface plasmon resonance (SPR) to measure direct binding affinity (KD) and correlate with functional IC₅₀ values .

Q. What in vivo models are suitable for evaluating the pharmacokinetics and toxicity of this compound?

  • Experimental design :

  • Rodent PK studies : Administer a single dose (10 mg/kg, IV/oral) and measure plasma concentration via LC-MS. Calculate AUC, Cmax, and half-life .
  • Toxicity endpoints : Monitor liver enzymes (ALT/AST), renal function (BUN/creatinine), and hematological parameters in 28-day repeat-dose studies .
  • Tissue distribution : Use radiolabeled 14C^{14}C-compound to quantify accumulation in target organs (e.g., liver, tumors) .

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